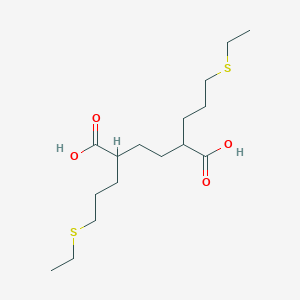
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is an organophosphorus compound known for its use as an insecticide. It is part of a class of chemicals that inhibit acetylcholinesterase, an enzyme essential for nerve function in insects and other organisms. This compound is characterized by its complex structure, which includes both phosphorothioate and butoxymethylthio groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-(sec-butoxymethylthio)ethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common in industrial settings to maintain consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions, resulting in the breakdown of the phosphorothioate ester bond.
Substitution: Nucleophilic substitution reactions can occur, where the butoxymethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution: Nucleophiles such as thiols and amines are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Diethyl phosphoric acid and 2-(sec-butoxymethylthio)ethanol.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Applications De Recherche Scientifique
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate has several applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of organophosphorus insecticides.
Biology: Research on its effects on acetylcholinesterase provides insights into nerve function and pesticide toxicity.
Medicine: Studies on its toxicity and antidotes contribute to the development of treatments for organophosphate poisoning.
Industry: It is used in the formulation of insecticides for agricultural purposes.
Mécanisme D'action
The primary mechanism of action of O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect. The molecular target is the active site of acetylcholinesterase, where the compound forms a covalent bond, rendering the enzyme inactive.
Comparaison Avec Des Composés Similaires
Similar Compounds
Parathion: O,O-Diethyl O-(4-nitrophenyl) phosphorothioate.
Methyl Parathion: O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate.
Diazinon: O,O-Diethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) phosphorothioate.
Uniqueness
O,O-Diethyl O-(2-(sec-butoxymethylthio)ethyl)phosphorothioate is unique due to its specific butoxymethylthio group, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds like parathion and methyl parathion, it has different solubility and stability characteristics, making it suitable for specific applications in insecticide formulations.
Propriétés
Numéro CAS |
5823-11-0 |
|---|---|
Formule moléculaire |
C11H25O4PS2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-(butan-2-yloxymethylsulfanyl)ethoxy-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H25O4PS2/c1-5-11(4)12-10-18-9-8-15-16(17,13-6-2)14-7-3/h11H,5-10H2,1-4H3 |
Clé InChI |
ZLFNKZOVCUJNSU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)OCSCCOP(=S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



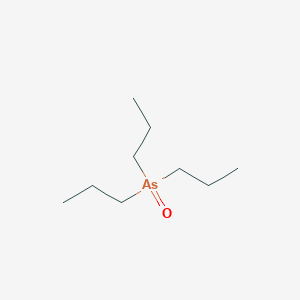



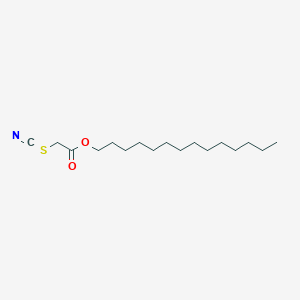
![1-[4-Methyl-2-[4-methyl-5-[3-(4-methylphenyl)prop-2-enoyl]-1,3-thiazol-2-yl]-1,3-thiazol-5-yl]-3-(4-methylphenyl)prop-2-en-1-one](/img/structure/B14736688.png)

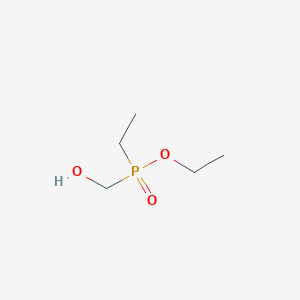
![Tributyl[(propan-2-yl)oxy]stannane](/img/structure/B14736718.png)
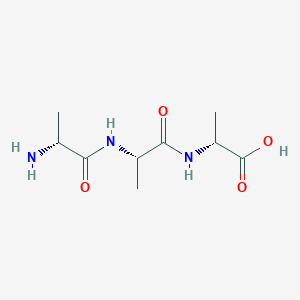
![2-[4-[(2-Amino-5-bromo-6-methylpyrimidin-4-yl)amino]phenyl]ethanol](/img/structure/B14736725.png)

